molecular formula C7H9BrN2O2 B13273049 2-Amino-3-(5-bromofuran-2-yl)propanamide

2-Amino-3-(5-bromofuran-2-yl)propanamide

Cat. No.: B13273049
M. Wt: 233.06 g/mol
InChI Key: GFCZJBWLCACEDV-UHFFFAOYSA-N
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Description

2-Amino-3-(5-bromofuran-2-yl)propanamide is an organic compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol This compound features a furan ring substituted with a bromine atom at the 5-position and an amino group at the 2-position, along with a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-bromofuran-2-yl)propanamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-bromofuran-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of furan oxides

    Reduction: Formation of reduced amides and amines

    Substitution: Formation of substituted furans with various functional groups

Scientific Research Applications

2-Amino-3-(5-bromofuran-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-bromofuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s bromine and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5-chlorofuran-2-yl)propanamide
  • 2-Amino-3-(5-fluorofuran-2-yl)propanamide
  • 2-Amino-3-(5-iodofuran-2-yl)propanamide

Uniqueness

2-Amino-3-(5-bromofuran-2-yl)propanamide is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

2-amino-3-(5-bromofuran-2-yl)propanamide

InChI

InChI=1S/C7H9BrN2O2/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11)

InChI Key

GFCZJBWLCACEDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CC(C(=O)N)N

Origin of Product

United States

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